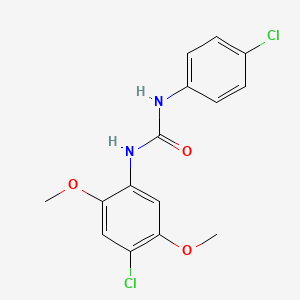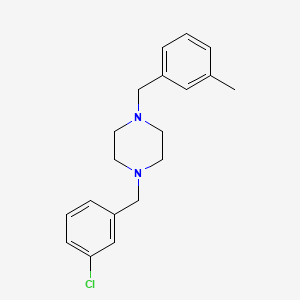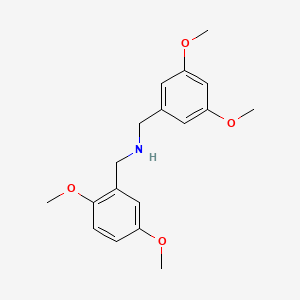![molecular formula C15H19ClN4O2 B5864964 N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea, also known as TBOA, is a chemical compound that has gained attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1), which is responsible for regulating the concentration of glutamate in the brain. In
作用机制
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea selectively inhibits EAAT1 by binding to the substrate binding site of the transporter. This binding prevents the uptake of glutamate by EAAT1, leading to an increase in extracellular glutamate concentration. The increase in glutamate concentration can cause excitotoxicity and neuronal damage. This compound has a higher affinity for EAAT1 than other glutamate transporters, making it a potent and selective inhibitor of EAAT1.
Biochemical and physiological effects:
The inhibition of EAAT1 by this compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can increase the extracellular glutamate concentration, leading to excitotoxicity and neuronal damage. In vivo studies have shown that this compound can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound has also been shown to alter the expression of various genes and proteins involved in glutamate signaling and neuronal function.
实验室实验的优点和局限性
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has several advantages for lab experiments. It is a potent and selective inhibitor of EAAT1, allowing for the specific manipulation of glutamate concentrations in the brain. This compound has been extensively studied in vitro and in vivo, providing a wealth of information on its mechanism of action and effects on neuronal function. However, this compound also has limitations for lab experiments. It is a toxic compound that can induce seizures and exacerbate brain damage in animal models of neurological disorders. This compound also has a short half-life in vivo, requiring frequent administration to maintain its effects.
未来方向
There are several future directions for the study of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea. One area of research is the development of more selective and less toxic inhibitors of EAAT1. Another area of research is the investigation of the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has also been studied in the context of drug addiction and withdrawal, with promising results. Further research is needed to fully understand the potential therapeutic applications of this compound in neurological disorders.
合成方法
The synthesis of N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form tert-butyl 4-chlorobenzoate. This intermediate is then reacted with 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the desired product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea has been extensively studied in scientific research due to its ability to selectively inhibit EAAT1. EAAT1 is primarily expressed in astrocytes, which are non-neuronal cells in the brain that play a crucial role in maintaining the homeostasis of the extracellular environment. The inhibition of EAAT1 by this compound leads to an increase in extracellular glutamate concentration, which can cause excitotoxicity and neuronal damage. This compound has been used in various in vitro and in vivo studies to investigate the role of EAAT1 in neurological disorders such as epilepsy, stroke, and traumatic brain injury.
属性
IUPAC Name |
3-tert-butyl-1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2/c1-15(2,3)18-14(21)20(4)9-12-17-13(19-22-12)10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWINFTLPCBBXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N(C)CC1=NC(=NO1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)


![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)


![methyl 4-(4-chlorophenyl)-2-[(cyclobutylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5864973.png)
